GALLAMINE TRIETHIODIDE

Neuromuscular Blockade Pharmacodynamics Anesthesiology

GPCR pharmacology labs require well-characterized allosteric modulators for M2 muscarinic receptor studies. Gallamine triethiodide (CAS 7006-17-9) directly addresses this need with validated subtype selectivity: • M2-preferring allosteric modulation (EC50 130 nM for [3H]NMS dissociation; 31.4-fold M2 selectivity vs. d-tubocurarine) • Defined binding epitopes confirmed by site-directed mutagenesis-ideal for SAR studies • Documented vagolytic action enabling stable heart rate control in cholinergic challenge paradigms Supplied with CoA; worldwide delivery for verified research institutions.

Molecular Formula C30H60N3O3+3
Molecular Weight 510.8 g/mol
CAS No. 7006-17-9
Cat. No. B1683239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGALLAMINE TRIETHIODIDE
CAS7006-17-9
SynonymsFlaxedil
Gallamine
Gallamine Triethiodide
Gallamine Triethochloride
Gallamine Triethyl Iodide
Gallamonium Iodide
Iodide, Gallamine Triethyl
Iodide, Gallamonium
Triethiodide, Gallamine
Triethochloride, Gallamine
Triethyl Iodide, Gallamine
Molecular FormulaC30H60N3O3+3
Molecular Weight510.8 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC
InChIInChI=1S/C30H60N3O3/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9/h19-21H,10-18,22-27H2,1-9H3/q+3
InChIKeyOZLPUNFFCJDMJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gallamine Triethiodide: Baseline Properties & Specifications


Gallamine triethiodide is a synthetic bis-quaternary ammonium compound and a non-depolarizing neuromuscular blocking agent [1]. It functions primarily as an allosteric modulator at muscarinic acetylcholine receptors (mAChRs), with pronounced selectivity for the M2 subtype [2]. The compound is a water-soluble, tri-iodide salt with a molecular weight of approximately 891.5 g/mol and a melting point of 235°C, exhibiting high solubility in aqueous solutions and DMSO .

M2-selective allosteric modulator tool for GPCR studies
Comparative neuromuscular blockade (NMBA) pharmacology research
Water-soluble tri-iodide salt suitable for in vitro and in vivo assays

Gallamine Triethiodide: Generic Substitution Unreliability


Neuromuscular blocking agents (NMBAs) exhibit widely divergent pharmacodynamic profiles that preclude simple interchangeability. While compounds like pancuronium, vecuronium, and rocuronium share a common clinical indication for muscle relaxation, they differ markedly in potency (with gallamine requiring approximately 40-fold higher doses than pancuronium to achieve equivalent neuromuscular blockade [1]), onset kinetics, and autonomic side-effect profiles [2]. Specifically, gallamine's pronounced vagolytic activity, mediated through M2 mAChR antagonism, induces a predictable tachycardia that is not observed with vecuronium or rocuronium, and its unique allosteric binding mode at muscarinic receptors fundamentally alters ligand dissociation kinetics in a manner distinct from competitive antagonists [3].

Non-depolarizing NMBA profiles differ widely; pancuronium, vecuronium, and rocuronium have distinct potency, onset, and autonomic receptor interactions — direct substitution may alter study endpoints.
Gallamine's M2-mediated vagolytic interaction induces tachycardia, an effect absent with vecuronium or rocuronium, potentially confounding autonomic endpoint interpretation.
Allosteric binding at muscarinic receptors shifts dissociation kinetics compared to competitive antagonists; substitution may affect allosteric modulator screening outcomes.

Gallamine Triethiodide: Comparative Evidence for Differentiation


Potency and Onset Kinetics vs. Pancuronium

Gallamine triethiodide exhibits significantly lower neuromuscular blocking potency compared to pancuronium bromide, requiring a 34.5-fold higher dose to achieve equivalent twitch depression (ED95). However, this lower potency is associated with a 2.3-fold faster onset of action, as measured by time to 50% twitch depression [1].

Potency-Onset Profile
Head-to-head
ED95 2.38 mg/kg vs 0.069 mg/kg; onset 66 s vs 141 s (34.5× less potent, 2.3× faster onset)
Supports potency-onset kinetics comparison
Adult patient EMG study; may inform dose-response modeling
Neuromuscular Blockade Pharmacodynamics Anesthesiology

Cardiac M2 Receptor Binding Affinity vs. d-Tubocurarine

Gallamine triethiodide demonstrates 31.4-fold higher affinity for rat cardiac muscarinic receptors compared to d-tubocurarine, as measured by inhibition of [3H]N-methylscopolamine binding [1]. This differential binding translates to a more pronounced vagolytic effect, characterized by a 13-16 bpm increase in awake heart rate within 1-3 minutes of administration [2].

Cardiac M2 Affinity
Head-to-head
I50 0.7 μM vs 22 μM (31.4× higher affinity)
Supports cardiac M2 binding comparison
Rat cardiac membrane radioligand assay
Muscarinic Receptor Pharmacology Binding Affinity Cardiovascular Research

Bradycardia Prevention vs. Atropine

Gallamine triethiodide (0.3 mg/kg IV) is significantly more effective than atropine (0.006 mg/kg IV) in preventing heart-rate slowing after repeated succinylcholine administration. Following a second succinylcholine dose, only 1 of 40 patients pretreated with gallamine experienced significant bradycardia (>15% reduction), compared to 14 of 40 patients in the atropine group [1].

Bradycardia Prevention
Head-to-head
1/40 (2.5%) vs 14/40 (35%) bradycardia incidence
Reported bradycardia prevention endpoint comparison
Succinylcholine challenge in adult patients; endpoint context
Anesthesiology Cardiovascular Pharmacology Premedication

Allosteric Modulation: M2 Subtype Selectivity

Gallamine triethiodide acts as an archetypal allosteric modulator at muscarinic receptors with a well-characterized subtype selectivity profile. It exhibits a 20-fold higher potency at M2 receptors compared to M3 receptors in modulating [3H]NMS dissociation kinetics [1]. The allosteric binding affinity (pKA) at M2 receptors (7.57) is approximately 100-fold greater than at M3 receptors (5.56), with a correspondingly higher negative cooperativity factor alpha (31 vs. 3) [2].

M2/M3 Allosteric Selectivity
Class-level
pKA 7.57 (M2) vs 5.56 (M3); ~100× higher M2 affinity
Supports M2 allosteric selectivity review
Recombinant receptor assays; context-dependent
Allosteric Modulation Muscarinic Receptor Subtypes GPCR Pharmacology

Train-of-Four Fade Profiles vs. Vecuronium

During late spontaneous offset of neuromuscular blockade (at 75% recovery of initial twitch height), gallamine triethiodide is associated with significantly less train-of-four (TOF) fade than vecuronium [1]. This differential fade profile reflects distinct pre- and post-junctional effects at the neuromuscular junction.

TOF Fade Profile
Head-to-head
Less TOF fade at 75% twitch recovery vs vecuronium (p<0.05)
Supports TOF fade profile comparison
Adductor pollicis EMG; pre-/post-junctional effects context
Neuromuscular Monitoring Train-of-Four Fade Pharmacodynamics

Fasciculation Prevention vs. d-Tubocurarine

Gallamine triethiodide is more effective than d-tubocurarine in preventing muscle fasciculations following succinylcholine administration. A 30 mg/70 kg dose of gallamine almost entirely prevents fasciculations, demonstrating superior prophylactic efficacy compared to equivalent doses of d-tubocurarine [1].

Fasciculation Prevention
Head-to-head
30 mg/70 kg nearly complete prevention; more effective than d-tubocurarine
Supports fasciculation prevention endpoint comparison
Succinylcholine pretreatment protocol
Precurarization Succinylcholine Fasciculation Prophylaxis

Gallamine Triethiodide: Research & Industrial Applications


M2 Receptor Allostery & GPCR Drug Discovery

Gallamine triethiodide serves as a reference allosteric modulator for M2 muscarinic receptors, with a well-characterized subtype selectivity profile (M2 > M1, M4 > M3, M5). Its EC50 of 130 nM for modulating [3H]NMS dissociation from porcine M2 receptors and its defined binding epitopes mapped by site-directed mutagenesis [1] make it an essential tool for validating novel allosteric modulators and for studying allosteric mechanisms in GPCR pharmacology. Procurement is justified for laboratories engaged in muscarinic receptor research, allosteric modulator screening, and structure-activity relationship studies.

Comparative Neuromuscular Pharmacology

Gallamine's distinct pharmacodynamic profile—characterized by lower potency (ED95 2.38 mg/kg) but faster onset (66 seconds to 50% blockade) compared to pancuronium [2], and its unique TOF fade characteristics during offset relative to vecuronium [3]—makes it a valuable comparator in studies examining the relationship between potency, onset kinetics, and pre-/post-junctional effects at the neuromuscular junction. It is particularly useful for research into the mechanisms of non-depolarizing blockade and for calibrating neuromuscular monitoring systems.

Cardiovascular Autonomic & Vagal Reflex Studies

Gallamine triethiodide's pronounced vagolytic action, mediated by its 31.4-fold higher affinity for cardiac M2 receptors compared to d-tubocurarine [4], enables its use as a pharmacological tool to dissect parasympathetic cardiovascular reflexes. Its superior efficacy over atropine in preventing succinylcholine-induced bradycardia (2.5% vs. 35% incidence) [5] further supports its application in studies requiring stable heart rate control during cholinergic challenge paradigms.

Preclinical Veterinary Anesthesia Protocols

Due to its predictable onset, reliable reversal with neostigmine, and the availability of extensive comparative potency data in various species, gallamine triethiodide remains a relevant agent for veterinary anesthesia research and for studies requiring neuromuscular blockade in animal models [6]. Its established safety profile and well-documented hemodynamic effects (predictable tachycardia) facilitate its use in controlled experimental settings where autonomic side effects must be accounted for in data interpretation.

Application
Selection Property
Validation Focus
M2 Allosteric Modulation Studies
M2/M3 subtype selectivity profile
Allosteric modulator screening & GPCR validation assays
Comparative NMBA Pharmacology
Potency-onset kinetics & TOF fade characteristics
Neuromuscular blockade endpoint & mechanism differentiation
Cardiovascular Autonomic Reflex Research
Cardiac M2 receptor affinity & vagolytic interaction
Heart rate response & parasympathetic reflex endpoints
Veterinary Anesthesia Research Models
Species-specific pharmacodynamic data
Hemodynamic interaction monitoring & experimental protocol calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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